Methyl 3-chloro-6-sulfamoylpicolinate
Description
Methyl 3-chloro-6-sulfamoylpicolinate is a picolinic acid derivative characterized by a methyl ester group, a chlorine substituent at the 3-position, and a sulfamoyl group (-SO2NH2) at the 6-position of the pyridine ring. This compound is primarily utilized as a high-purity intermediate in pharmaceutical and agrochemical research due to its reactive functional groups, which enable further derivatization.
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13) |
InChI Key |
PLXPDYRLBQDCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.
Scientific Research Applications
Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their substituents are compared below:
| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Methyl 3-chloro-6-sulfamoylpicolinate | Cl (3), SO2NH2 (6), methyl ester | Sulfamoyl, ester, chloro | C7H6ClN2O4S | 273.65 |
| Methyl 6-amino-3-chloropicolinate | Cl (3), NH2 (6), methyl ester | Amino, ester, chloro | C7H7ClN2O2 | 186.60 |
| 3-Chloro-6-methylpicolinic acid | Cl (3), CH3 (6), carboxylic acid | Carboxylic acid, chloro, methyl | C7H6ClNO2 | 171.58 |
| Ethyl 3-chloro-6-(trifluoromethyl)picolinate | Cl (3), CF3 (6), ethyl ester | Trifluoromethyl, ester, chloro | C9H7ClF3NO2 | 265.61 |
| 6-(Methylsulfonamido)picolinic acid | NHSO2CH3 (6), carboxylic acid | Sulfonamido, carboxylic acid | C7H8N2O4S | 232.21 |
Key Observations :
- Sulfamoyl vs. Sulfonamido : The sulfamoyl group (-SO2NH2) in the target compound differs from the methylsulfonamido (-NHSO2CH3) group in ’s compound 5. The former lacks alkylation on the nitrogen, enhancing hydrogen-bonding capacity .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound, Ethyl 3-chloro-6-CF3-picolinate) are more lipophilic than carboxylic acids (e.g., 3-chloro-6-methylpicolinic acid), affecting membrane permeability and hydrolysis stability .
- Amino vs. Trifluoromethyl: Methyl 6-amino-3-chloropicolinate () has a nucleophilic amino group, enabling coupling reactions, while trifluoromethyl groups () provide electron-withdrawing effects and metabolic stability .
Physicochemical Properties
Notes:
- The sulfamoyl group enhances water solubility compared to trifluoromethyl analogs (), but the methyl ester reduces solubility relative to carboxylic acids () .
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